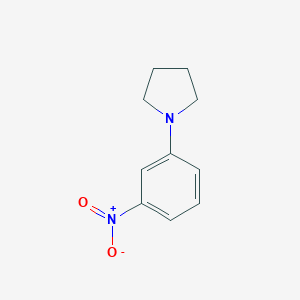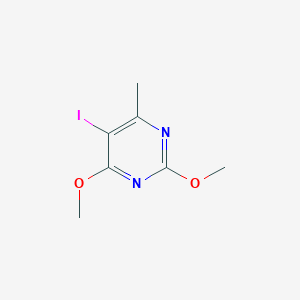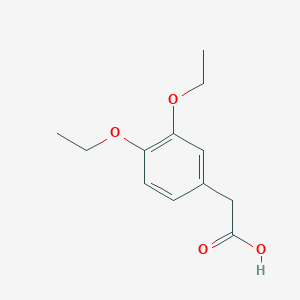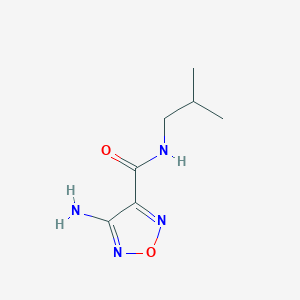![molecular formula C18H18BrNO3S B187920 ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 69459-58-1](/img/structure/B187920.png)
ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has been the focus of scientific research in recent years. It is commonly known as Br-THT, and its molecular formula is C22H23BrN2O3S. This compound has been shown to have potential in various scientific applications, including drug discovery and development.
Wirkmechanismus
The mechanism of action of Br-THT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cancer cell growth and proliferation. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Br-THT has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer. In addition, Br-THT has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Br-THT is its relatively simple synthesis method, which allows for easy production in the laboratory. However, its potency and efficacy in treating cancer and neurodegenerative diseases have not been fully established, and further research is needed to determine its safety and effectiveness.
Zukünftige Richtungen
There are several potential future directions for research on Br-THT. One area of focus could be the development of more potent and selective derivatives of Br-THT that could be used in cancer treatment. Another direction could be the investigation of Br-THT's potential in treating other diseases, such as inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of Br-THT and its potential side effects.
Synthesemethoden
The synthesis of Br-THT involves the reaction of 2-aminothiophenol with 3-bromo-6-formylchromone in the presence of a base. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. This method has been optimized to achieve high yields of Br-THT.
Wissenschaftliche Forschungsanwendungen
Br-THT has been studied for its potential in drug discovery and development. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer. Br-THT has also been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
69459-58-1 |
|---|---|
Produktname |
ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Molekularformel |
C18H18BrNO3S |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
ethyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H18BrNO3S/c1-2-23-18(22)16-13-5-3-4-6-15(13)24-17(16)20-10-11-9-12(19)7-8-14(11)21/h7-10,21H,2-6H2,1H3/b20-10+ |
InChI-Schlüssel |
DDEYYGWRMSAQTF-ZHACJKMWSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N/C=C/3\C=C(C=CC3=O)Br |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C=CC(=C3)Br)O |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC=C3C=C(C=CC3=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



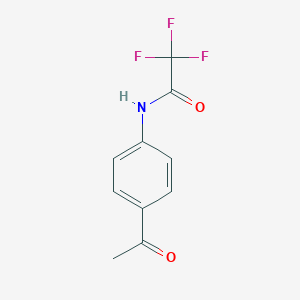
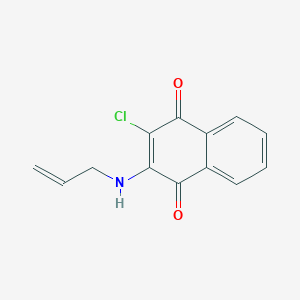
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)


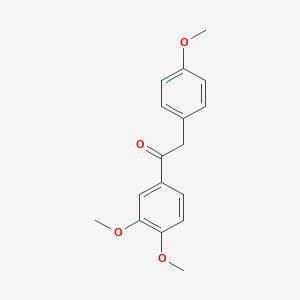
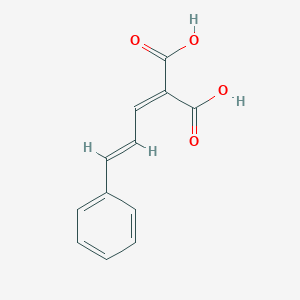
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
